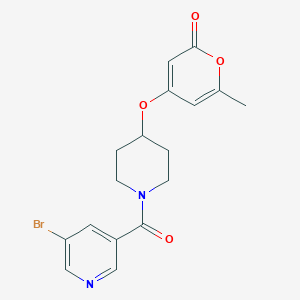

4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4/c1-11-6-15(8-16(21)23-11)24-14-2-4-20(5-3-14)17(22)12-7-13(18)10-19-9-12/h6-10,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYFDZMPIPOBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyketone.

Coupling with Piperidine: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the brominated nicotinoyl group.

Final Assembly: The final step involves the coupling of the pyran ring with the piperidine-nicotinoyl intermediate, often using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyran ring, using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can occur at the brominated nicotinoyl group, potentially converting it to a different functional group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the nicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions could produce various substituted nicotinoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the brominated nicotinoyl group suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure may allow it to act as a ligand for certain receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The brominated nicotinoyl group could play a key role in binding to these targets, while the piperidine and pyran rings may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Sulfonyl Groups: The target compound’s 5-bromonicotinoyl group differs from the sulfonyl-linked bromothiophene in ’s compound. Bromine in both may enhance electrophilic interactions, but the sulfonyl group in the latter could improve metabolic stability.

- Trifluoromethyl vs.

- Heterocyclic Cores : The oxazolo-pyridine core in compound 16 () introduces rigidity compared to the pyran-2-one scaffold, possibly affecting conformational flexibility during receptor binding.

Physicochemical and Spectroscopic Properties

- Spectroscopy : The target’s carbonyl groups (pyran-2-one and nicotinamide) would likely show strong IR stretches at ~1700 cm⁻¹, similar to compound 16’s ester C=O (1707 cm⁻¹).

Biological Activity

The compound 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of the piperidine moiety is significant as it is associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | Strong |

| Compound C | Salmonella typhi | Weak |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. In particular, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | AChE | 12.5 |

| Compound D | Urease | 8.0 |

Cytotoxicity and Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, a related piperidine derivative was found to inhibit the growth of glioma cells by targeting specific oncogenic pathways .

Case Study: In Vitro Analysis on Cancer Cell Lines

A recent study assessed the cytotoxic effects of the compound on various cancer cell lines:

- Cell Lines Tested : Glioma, melanoma, and breast cancer.

- Findings : The compound displayed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong anticancer activity.

The biological activities of this compound are hypothesized to stem from its ability to interact with specific biological targets. The piperidine ring may facilitate binding to neurotransmitter receptors or enzymes, while the pyranone structure can engage in hydrogen bonding and π-π stacking interactions with biomolecules.

Molecular Docking Studies

Molecular docking simulations have suggested that the compound can effectively bind to AChE and other relevant targets, which may explain its inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.